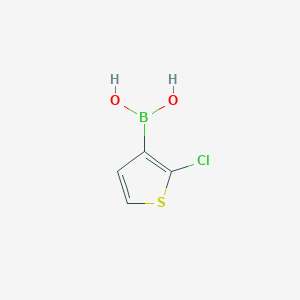

2-氯噻吩-3-硼酸

描述

Synthesis Analysis

The synthesis of 2-Chlorothiophene-3-boronic acid derivatives can be approached through the electrochemical polymerization of 3-chlorothiophene in mixed electrolytes containing boron trifluoride diethyl etherate and sulfuric acid, achieving conductive poly(3-chlorothiophene) films with varying properties based on the electrolyte composition (Xu et al., 2003). Additionally, boronic acids serve as versatile building blocks for constructing complex molecular architectures, including polymers and nanostructures, through reversible condensation reactions (Severin, 2009).

Molecular Structure Analysis

The molecular structure of 2-Chlorothiophene-3-boronic acid and its derivatives plays a crucial role in their chemical reactivity and physical properties. Studies on boron(III) subphthalocyanines have revealed how different substituents on the thiophene ring can influence the optical and electrochemical properties of these compounds, suggesting that the position and nature of substituents on the thiophene ring are key factors in designing materials with desired properties (Rey et al., 1998).

Chemical Reactions and Properties

2-Chlorothiophene-3-boronic acid and its polymers exhibit a range of chemical reactions and properties, with polymer films showing significant conductivity and electrochemical behavior (Xu et al., 2001). The incorporation of boronic acid into graphene oxide structures demonstrates enhanced electrochemical performance, showcasing the potential of boronic acid derivatives in improving the functionality of graphene-based materials (Pourazadi et al., 2013).

Physical Properties Analysis

The physical properties of 2-Chlorothiophene-3-boronic acid derivatives, such as their conductivity and morphology, are significantly influenced by the synthesis conditions, including the electrolyte composition and the applied potential. This is evident in the preparation of poly(3-chlorothiophene) films, where the generation potential significantly affects the film's physical and electrochemical properties (Aradilla et al., 2012).

Chemical Properties Analysis

The chemical properties of 2-Chlorothiophene-3-boronic acid are characterized by its reactivity in various chemical reactions, including its use in the synthesis of borylated thiophenes via formal thioboration, demonstrating its utility in accessing thiophene derivatives with functionalized boron centers (Bel Abed & Blum, 2018). Additionally, the reactivity of boronic acids in creating complex molecular architectures underscores their importance as versatile building blocks in organic synthesis and material science.

科学研究应用

电化学聚合和成膜

2-氯噻吩-3-硼酸因其在电化学聚合中的用途而受到探索。例如,Xu 等人 (2003) 证明了 3-氯噻吩在混合电解质中的电化学聚合,导致形成聚 (3-氯噻吩) 薄膜。这些薄膜表现出的电导率范围为 0.1-2 S cm-1,并研究了它们的结构、形态和电化学行为 (Xu 等人,2003).

硼酸催化

硼酸,包括 2-氯噻吩-3-硼酸等衍生物,在化学中用途广泛。Hashimoto 等人 (2015) 发现了一种新的硼酸催化,可以实现高对映选择性的 aza-Michael 加成,有助于合成稠密官能化的环己烷。这表明 2-氯噻吩-3-硼酸在催化应用中的潜力 (Hashimoto 等人,2015).

共聚物的光谱电化学

在对本征导电共聚物的研究中,Alakhras 和 Holze (2007) 对呋喃和 3-氯噻吩进行了电化学共聚合,分析了所得共聚物的光谱电化学性质。这些性质表明在诸如电致变色器件和传感器等领域的潜在应用 (Alakhras 和 Holze,2007).

荧光化学传感器

硼酸,如 2-氯噻吩-3-硼酸,用于开发荧光化学传感器。Huang 等人 (2012) 总结了硼酸传感器的最新进展,表明它们在检测碳水化合物和生物活性物质中的应用 (Huang 等人,2012).

药学应用

尽管直接关注 2-氯噻吩-3-硼酸是有限的,但硼酸化合物总体上,正如 Yang 等人 (2003) 所综述的,在开发酶抑制剂、癌症治疗剂和抗体模拟物方面有应用。这表明 2-氯噻吩-3-硼酸等衍生物在药物方面的潜在相关性 (Yang 等人,2003).

安全和危害

未来方向

Boronic acids, including 2-Chlorothiophene-3-boronic acid, are increasingly utilized in diverse areas of research . They are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, or optoelectronics materials . The exploration of novel chemistries using boron to fuel emergent sciences is a promising future direction .

属性

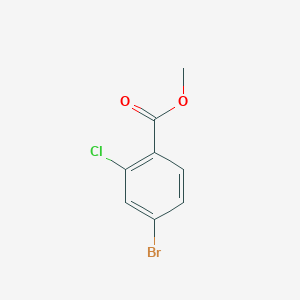

IUPAC Name |

(2-chlorothiophen-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BClO2S/c6-4-3(5(7)8)1-2-9-4/h1-2,7-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWVLMZZYJOJCTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(SC=C1)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40625099 | |

| Record name | (2-Chlorothiophen-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chlorothiophene-3-boronic acid | |

CAS RN |

177734-82-6 | |

| Record name | B-(2-Chloro-3-thienyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=177734-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Chlorothiophen-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chlorothiophene-3-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B67288.png)

![2,5-Dibenzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B67294.png)

![4-[(3,4-Dichlorophenyl)methoxy]-3-nitrobenzaldehyde](/img/structure/B67314.png)